5-(furan-2-yl)-1,2-oxazole-3-carboxamide
CAS No.: 1098361-48-8
Cat. No.: VC11635636
Molecular Formula: C8H6N2O3
Molecular Weight: 178.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1098361-48-8 |
|---|---|
| Molecular Formula | C8H6N2O3 |
| Molecular Weight | 178.1 |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
5-(Furan-2-yl)-1,2-oxazole-3-carboxamide consists of three primary components:
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Oxazole ring: A five-membered heterocycle with oxygen at position 1 and nitrogen at position 2.
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Furan-2-yl substituent: A fused furan ring (C₄H₃O) attached to the oxazole’s 5th position.
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Carboxamide group: A -CONH₂ moiety at the 3rd position of the oxazole.
The molecular formula is C₈H₅N₂O₃, with a molecular weight of 177.14 g/mol. Key structural parameters include a polar surface area of 83.55 Ų (estimated) and a logP value of 1.2 (predicted), indicating moderate lipophilicity.
Stereochemical Considerations
Unlike its N-cyclopropyl analog (CAS: 135401-63-7), the absence of a chiral center in 5-(furan-2-yl)-1,2-oxazole-3-carboxamide results in a non-stereogenic structure. This simplifies synthetic approaches and reduces the need for enantiomeric separation.
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis of oxazole derivatives typically involves cycloaddition or condensation reactions. For 5-aryl-substituted oxazoles like this compound, two methods are prominent:
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Nitrile Oxide Cycloaddition:
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Condensation of β-Diketones:
Physicochemical Profile
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₅N₂O₃ |
| Molecular Weight | 177.14 g/mol |
| logP | 1.2 (predicted) |
| Hydrogen Bond Donors | 2 (amide NH, furan O) |
| Hydrogen Bond Acceptors | 5 (oxazole O/N, furan O, amide O) |
| Solubility | Moderate in polar solvents |
The compound’s moderate logP suggests balanced hydrophilicity-lipophilicity, favoring membrane permeability in biological systems.
Biological Activities and Research Findings
Anti-Inflammatory Activity
Oxazole-carboxamides inhibit cyclooxygenase (COX) enzymes:
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Compound 2 (4,5-diphenyl-4-isoxazoline) demonstrated selective COX-2 inhibition (IC₅₀ = 0.95 µM), reducing inflammation in carrageenan-induced edema models .
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The carboxamide group facilitates hydrogen bonding with COX-2’s Arg120 residue, enhancing selectivity .
Antimicrobial Effects
Furan-containing oxazoles disrupt bacterial cell membranes:
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N-Cyclopropyl analogs (e.g., CAS: 135401-63-7) showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
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The furan ring’s electronegativity interferes with microbial electron transport chains.
Pharmaceutical Applications
Drug Development Prospects
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Anticancer Agents: Structural modifications (e.g., adding indole groups) could improve tubulin-binding affinity .
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COX-2 Inhibitors: Optimizing carboxamide substituents may reduce cardiovascular risks associated with traditional NSAIDs .
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Antibacterial Leads: Hybridizing with fluoroquinolones might enhance Gram-negative coverage.
Pharmacokinetic Considerations
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Metabolism: Hepatic oxidation of the furan ring may produce reactive intermediates, necessitating prodrug strategies.
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Bioavailability: The compound’s polar surface area (83.55 Ų) limits blood-brain barrier penetration, favoring peripheral targets.
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